Product packaging for Methyl 3-(4-bromomethyl)cinnamate(Cat. No.:CAS No. 946-99-6)

Methyl 3-(4-bromomethyl)cinnamate

Cat. No.: B123132
CAS No.: 946-99-6
M. Wt: 255.11 g/mol
InChI Key: ZSRCGGBALFGALF-VOTSOKGWSA-N
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Description

Contextualizing Methyl 3-(4-bromomethyl)cinnamate within Contemporary Organic Chemistry

This compound, with the chemical formula C₁₁H₁₁BrO₂, is classified as a brominated cinnamate (B1238496) ester. google.com Its structure is characterized by a methyl cinnamate core with a bromomethyl group attached to the para position of the phenyl ring. This arrangement of functional groups makes it a highly valuable intermediate in modern organic synthesis. The presence of the reactive bromomethyl group allows for facile nucleophilic substitution reactions, while the α,β-unsaturated ester moiety can participate in a variety of addition and cycloaddition reactions.

The compound's primary role in contemporary chemistry is as a synthetic intermediate for creating more complex organic molecules and pharmaceuticals. google.com A notable application is its use as a key precursor in the synthesis of Ozagrel, a potent and selective thromboxane (B8750289) A2 synthase inhibitor used clinically as an antiplatelet agent. google.comsemanticscholar.org The synthesis of Ozagrel from this compound typically involves the substitution of the bromine atom with an imidazole (B134444) group, followed by hydrolysis of the methyl ester to the corresponding carboxylic acid. google.com

The reactivity of this compound is not limited to its role in pharmaceutical synthesis. The bromomethyl group can be readily displaced by a wide range of nucleophiles, such as amines and thiols, to introduce diverse functionalities. Furthermore, the ester group can be reduced to an alcohol or oxidized to form other carbonyl compounds, adding to its synthetic versatility.

Historical Perspectives on Bromocinnamate Research

The study of cinnamate esters has a long history in organic chemistry, initially driven by their prevalence in natural products and their use as fragrances. nsf.gov The synthesis of simple cinnamates, like methyl cinnamate, is a classic example of Fischer esterification, a reaction studied for over a century. nsf.gov

The development of methods for the specific bromination of the benzylic position of alkyl-substituted aromatic compounds was a crucial step towards the synthesis of molecules like this compound. The Wohl-Ziegler reaction, which employs N-Bromosuccinimide (NBS) in the presence of a radical initiator, became a standard method for such transformations. wikipedia.orgwikipedia.org This reaction allows for the selective bromination of the benzylic methyl group without affecting the aromatic ring or the alkene functionality, a critical requirement for the synthesis of the target compound. wikipedia.orgwikipedia.orgzenodo.org Early research focused on understanding the mechanism and optimizing the conditions for these selective brominations on various aromatic substrates. zenodo.orgacs.org

The synthesis of this compound itself is typically achieved through a two-step process: the benzylic bromination of a methyl-substituted cinnamate ester using NBS, followed by esterification of the resulting carboxylic acid or direct esterification of a pre-brominated precursor. google.com This approach leverages the foundational knowledge of both esterification and selective radical bromination reactions established through historical research.

Current Research Landscape and Significance of this compound

The current significance of this compound is primarily tied to its role as a key intermediate in medicinal chemistry and the synthesis of bioactive compounds. nih.govnih.gov Beyond its established use in the production of Ozagrel, researchers are exploring its utility in creating novel enzyme inhibitors and compounds with potential antimicrobial and antifungal properties. nih.govnih.gov The ability to easily modify the structure at the benzylic position makes it an ideal scaffold for developing libraries of compounds for structure-activity relationship (SAR) studies. nih.govnih.gov

Recent research has also focused on developing more efficient and environmentally friendly methods for its synthesis. Emerging methodologies include photochemical bromination, which can offer an alternative to chemical radical initiators, and enzymatic esterification. researchgate.netresearchgate.netnih.gov Lipase-catalyzed esterification, for instance, presents a greener alternative to traditional acid-catalyzed methods, often proceeding under milder conditions with high selectivity. researchgate.netresearchgate.netnih.govnih.govugal.ro

The continued interest in this compound is reflected in its commercial availability and the ongoing research into its applications and synthesis. Its bifunctional nature ensures its place as a valuable tool for organic chemists in both academic and industrial settings.

Physicochemical Properties of this compound

Property Value Reference
CAS Number 946-99-6 google.com
Molecular Formula C₁₁H₁₁BrO₂ google.com
Molecular Weight 255.11 g/mol google.com
Appearance White to light yellow powder/crystal researchgate.net

| Melting Point | 58-61 °C | researchgate.net |

Key Reactions of this compound

Reaction Type Reagents Products
Nucleophilic Substitution Amines, Thiols, Imidazole Substituted Cinnamates
Oxidation Oxidizing Agents Carboxylic Acids, Aldehydes

| Reduction | Reducing Agents | Alcohols |

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H11BrO2 B123132 Methyl 3-(4-bromomethyl)cinnamate CAS No. 946-99-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11BrO2/c1-14-11(13)7-6-9-2-4-10(8-12)5-3-9/h2-7H,8H2,1H3/b7-6+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSRCGGBALFGALF-VOTSOKGWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C1=CC=C(C=C1)CBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946-99-6, 88738-86-7
Record name 2-Propenoic acid, 3-[4-(bromomethyl)phenyl]-, methyl ester
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Record name Methyl (E)-4-(Bromomethyl)cinnamate
Source European Chemicals Agency (ECHA)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Preparative Strategies for Methyl 3 4 Bromomethyl Cinnamate

Established Synthetic Pathways for the Cinnamate (B1238496) Core

The formation of the methyl cinnamate backbone is a critical first step in the synthesis of methyl 3-(4-bromomethyl)cinnamate. Several classical and modern cross-coupling reactions are widely employed for this purpose, each with its own set of advantages and mechanistic nuances.

The Heck reaction is a powerful tool for the formation of carbon-carbon bonds, specifically for the arylation or vinylation of olefins. mdpi.com In the context of cinnamate synthesis, this palladium-catalyzed reaction typically involves the coupling of an aryl halide with methyl acrylate. mdpi.commisuratau.edu.ly The reaction proceeds through a catalytic cycle involving oxidative addition of the aryl halide to a palladium(0) species, followed by migratory insertion of the olefin and subsequent β-hydride elimination to yield the cinnamate product. misuratau.edu.ly While effective, the Heck reaction often requires high temperatures, and the use of less reactive aryl bromides or chlorides can be challenging. tandfonline.com

The Wittig reaction provides another robust method for synthesizing alkenes from carbonyl compounds and phosphorus ylides. udel.eduwisc.edu For the synthesis of methyl cinnamate, this involves the reaction of a suitable benzaldehyde (B42025) with a stabilized phosphorus ylid, such as (carbomethoxymethylene)triphenylphosphorane. acs.orgresearchgate.net The reaction is known for its high stereoselectivity, often favoring the formation of the trans-isomer, and proceeds through a betaine (B1666868) or oxaphosphetane intermediate. udel.eduacs.org

A modification of the Wittig reaction, the Horner-Wadsworth-Emmons (HWE) reaction , is also frequently utilized. nih.govuta.edu This method employs a phosphonate-stabilized carbanion, which is generally more reactive than the corresponding Wittig reagent. uta.edu The HWE reaction offers the significant advantage of producing water-soluble phosphate (B84403) byproducts, simplifying product purification. uta.eduwpmucdn.com The reaction of a benzaldehyde with a phosphonoacetate ester, such as trimethyl phosphonoacetate, in the presence of a base, leads to the formation of the methyl cinnamate. wpmucdn.com This approach is highly E-selective, yielding predominantly the trans-alkene. uta.edu

Finally, Fischer esterification represents a direct method to obtain methyl cinnamate from trans-cinnamic acid. nsf.govacs.org This acid-catalyzed reaction involves heating the carboxylic acid in methanol (B129727). While conceptually simple, it often requires prolonged reaction times and the use of strong acids like sulfuric acid. nsf.gov

Bromination Strategies for the Benzylic Position in this compound Precursors

Once the methyl 3-(4-methyl)cinnamate precursor is synthesized, the next critical step is the selective bromination of the benzylic methyl group. The benzylic position is particularly susceptible to radical halogenation due to the resonance stabilization of the resulting benzylic radical. libretexts.org

The most common and effective reagent for this transformation is N-bromosuccinimide (NBS) . libretexts.orgchemistrysteps.comchadsprep.com NBS is favored over molecular bromine (Br₂) because it provides a low, steady concentration of bromine radicals, which minimizes side reactions such as electrophilic addition to the double bond of the cinnamate. chemistrysteps.comchadsprep.com The reaction is typically carried out in a non-polar solvent like carbon tetrachloride (CCl₄) and is initiated by light or a radical initiator like azobisisobutyronitrile (AIBN) or benzoyl peroxide. wikipedia.org

The mechanism of benzylic bromination with NBS proceeds via a radical chain reaction. chemistrysteps.comchadsprep.com The initiation step involves the homolytic cleavage of the N-Br bond of NBS to generate a bromine radical. chemistrysteps.com This bromine radical then abstracts a hydrogen atom from the benzylic position of the methyl 3-(4-methyl)cinnamate, forming a resonance-stabilized benzylic radical and hydrogen bromide (HBr). libretexts.orgchemistrysteps.com The HBr then reacts with NBS to produce a low concentration of Br₂, which subsequently reacts with the benzylic radical to form the desired product, this compound, and another bromine radical to continue the chain reaction. chadsprep.com

Alternative, metal-free C(sp³)-H bromination methods have also been explored, utilizing reagents like phenyliodine diacetate (PIDA) in the presence of potassium bromide (KBr). researchgate.net

Novel Synthetic Approaches and Route Optimization for this compound

Research efforts are continuously directed towards developing more efficient, cost-effective, and environmentally friendly synthetic routes for this compound and its precursors. Optimization of existing methods often focuses on catalyst systems, reaction conditions, and work-up procedures.

In the context of the Heck reaction, for instance, the development of novel palladium catalysts and ligands aims to improve reaction yields and turnover numbers, especially when using less reactive aryl bromides. misuratau.edu.lytandfonline.com The use of ionic liquids as a recyclable and thermally stable reaction medium has also been investigated for the Heck reaction of bromoarenes. tandfonline.com

For the Horner-Wadsworth-Emmons reaction, the use of aqueous conditions with an environmentally benign base like potassium carbonate has been shown to significantly reduce reaction times. chemeducator.org

Optimization of Fischer esterification has focused on reducing catalyst loading and reaction times. nsf.gov The use of microwave irradiation has been demonstrated to dramatically shorten reaction times from hours to minutes, offering a significant improvement in energy efficiency. nsf.gov Furthermore, alternative and easier-to-handle solid acid catalysts like p-toluenesulfonic acid (pTSA) have been successfully employed as substitutes for corrosive concentrated sulfuric acid. nsf.gov

The optimization of organic synthesis is increasingly benefiting from high-throughput experimentation and machine learning, which can rapidly screen a wide range of reaction parameters to identify optimal conditions. semanticscholar.org

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry are increasingly being integrated into the synthesis of chemical compounds to minimize environmental impact and enhance safety. nih.gov The synthesis of this compound offers several opportunities for the application of these principles.

A key focus is the use of safer solvents and reaction conditions . For instance, solvent-free Wittig reactions have been developed for the synthesis of ethyl cinnamate, a close analog of methyl cinnamate. udel.edugctlc.org These reactions can proceed at room temperature or with gentle heating, eliminating the need for hazardous organic solvents. udel.edu The use of water as a solvent in the Horner-Wadsworth-Emmons reaction is another example of a greener approach. chemeducator.org

Catalysis plays a crucial role in green chemistry by enabling reactions to proceed with high efficiency and selectivity, often under milder conditions. The use of catalytic amounts of reagents, such as in the Heck and Fischer esterification reactions, is inherently greener than using stoichiometric reagents. nsf.govmatthey.com The development of recyclable catalysts, such as palladium on carbon (Pd/C) for Heck reactions or the use of ionic liquids that allow for catalyst recovery, further enhances the green credentials of these synthetic routes. tandfonline.commatthey.com

Atom economy is another important principle, which aims to maximize the incorporation of all materials used in the process into the final product. gctlc.org While the Wittig reaction itself has poor atom economy due to the formation of triphenylphosphine (B44618) oxide as a byproduct, modifications like the HWE reaction offer an improvement by producing a more easily separable and potentially recyclable phosphorus byproduct. uta.edugctlc.org

The use of renewable feedstocks is also a key aspect of green chemistry. nih.gov Cinnamic acid and its derivatives are naturally occurring compounds found in various plants, and their direct use or derivation from renewable sources like phenylalanine presents a sustainable alternative to fossil fuel-based starting materials. beilstein-journals.orgnih.gov

Finally, the adoption of energy-efficient methods , such as microwave-assisted synthesis, can significantly reduce energy consumption compared to traditional heating methods. nsf.govgoogle.com

Derivatization and Chemical Transformations of Methyl 3 4 Bromomethyl Cinnamate

Nucleophilic Substitution Reactions at the Bromomethyl Moiety

The presence of the bromomethyl group (-CH2Br) on the phenyl ring provides a prime site for nucleophilic substitution reactions. The bromine atom, being a good leaving group, is readily displaced by a variety of nucleophiles, leading to the formation of a diverse array of derivatives. This reactivity is central to the utility of methyl 3-(4-bromomethyl)cinnamate as a building block in the synthesis of more complex molecules.

Amination Reactions and Amine-Containing Derivatives

The reaction of this compound with various primary and secondary amines is a common strategy to introduce nitrogen-containing functionalities. These amination reactions typically proceed via an SN2 mechanism, where the amine nitrogen acts as the nucleophile, attacking the electrophilic carbon of the bromomethyl group and displacing the bromide ion. libretexts.org This approach allows for the synthesis of a wide range of secondary and tertiary amine derivatives, respectively.

For instance, reaction with a primary amine (R-NH2) would yield a secondary amine derivative, while reaction with a secondary amine (R2NH) would result in a tertiary amine. These reactions are fundamental in creating building blocks for pharmaceuticals and other biologically active compounds. A notable example is the synthesis of bis-(2-chloroethyl)aminomethylcinnamic acid derivatives, which have been investigated for their potential as inhibitors.

Reductive amination offers an alternative, more controlled method for producing substituted amines, particularly when direct alkylation might lead to over-alkylation. masterorganicchemistry.com This two-step process involves the initial formation of an imine or iminium ion, followed by reduction. While not a direct substitution on the bromomethyl group, it represents a key strategy for synthesizing complex amines that could subsequently be incorporated into structures derived from this compound.

Table 1: Examples of Amine-Containing Derivatives from Nucleophilic Substitution

Nucleophile (Amine)Resulting Derivative StructureDerivative Class
Primary Amine (R-NH₂)Secondary Amine
Secondary Amine (R₂NH)Tertiary Amine
Ammonia (NH₃)Primary Amine

Ether and Thioether Formation

The bromomethyl group is also susceptible to nucleophilic attack by alkoxides and thiolates, leading to the formation of ethers and thioethers, respectively. These reactions expand the structural diversity of derivatives obtainable from this compound.

In ether formation, an alkoxide ion (RO⁻), typically generated by treating an alcohol with a strong base, displaces the bromide to form an ether linkage (-CH₂OR). Similarly, thiolates (RS⁻) react to form thioethers (-CH₂SR), also known as sulfides. These reactions are valuable for introducing different functional groups and modifying the lipophilicity and electronic properties of the parent molecule.

Other Heteroatom Substitutions

Beyond nitrogen, oxygen, and sulfur, other heteroatoms can be introduced at the benzylic position through nucleophilic substitution. For example, reaction with cyanide ions (CN⁻) can yield the corresponding nitrile derivative. This nitrile can then be further transformed into other functional groups, such as carboxylic acids or amines, adding to the synthetic versatility of the starting material.

Modifications of the Cinnamate (B1238496) Ester Group

The methyl cinnamate portion of the molecule offers additional sites for chemical modification, primarily centered around the ester functional group. These transformations allow for the alteration of the ester's properties or its conversion into other functional groups.

Hydrolysis to Carboxylic Acid Derivatives

The methyl ester of this compound can be hydrolyzed to the corresponding carboxylic acid, 3-(4-bromomethyl)cinnamic acid, under either acidic or basic conditions. This reaction is a fundamental transformation that converts the ester into a more versatile carboxylic acid functional group, which can then participate in a variety of other reactions, such as amide bond formation.

Fischer esterification, the acid-catalyzed reaction between a carboxylic acid and an alcohol, is the reverse of this process and is a common method for synthesizing cinnamate esters. nsf.govapsu.edusapub.org

Transesterification Reactions

Transesterification is a process where the methyl group of the ester is exchanged for a different alkyl or aryl group from an alcohol. masterorganicchemistry.com This reaction is typically catalyzed by an acid or a base. masterorganicchemistry.com For example, reacting this compound with a different alcohol (R'OH) in the presence of a catalyst will yield a new ester, this compound, and methanol (B129727) as a byproduct. masterorganicchemistry.com

This method is particularly useful for synthesizing a series of different cinnamate esters from a single precursor. orgsyn.org The reaction conditions can be controlled to favor the formation of the desired product, often by using the alcohol reactant as the solvent to drive the equilibrium. masterorganicchemistry.com Various catalysts, including sulfuric acid, p-toluenesulfonic acid, and titanates, can be employed for this transformation. orgsyn.org

Table 2: Examples of Transesterification Products

Reactant AlcoholCatalystProduct Ester
Ethanol (B145695)Acid (e.g., H₂SO₄)Ethyl 3-(4-bromomethyl)cinnamate
PropanolAcid (e.g., H₂SO₄)Propyl 3-(4-bromomethyl)cinnamate
IsopropanolBase (e.g., NaOⁱPr)Isopropyl 3-(4-bromomethyl)cinnamate

Reactions Involving the Carbon-Carbon Double Bond

The alkene moiety in this compound is susceptible to a variety of addition reactions, including reduction, oxidation, and cycloadditions. These transformations provide pathways to a diverse range of saturated and functionalized derivatives.

The reduction of the carbon-carbon double bond in α,β-unsaturated esters like cinnamates is a common transformation to yield the corresponding saturated ester. While specific studies on the hydrogenation of this compound are not extensively documented, established methods for the reduction of similar cinnamate esters are applicable.

Catalytic hydrogenation is a primary method for this transformation. The choice of catalyst and reaction conditions is crucial to achieve selective reduction of the alkene without affecting the ester or the benzylic bromide.

Table 1: Plausible Hydrogenation Strategies for this compound

Catalyst SystemExpected ProductRemarks
H₂, Pd/CMethyl 3-(4-methylphenyl)propanoatePalladium on carbon is a common and effective catalyst for the reduction of carbon-carbon double bonds. Care must be taken to avoid hydrogenolysis of the benzylic bromide.
H₂, Raney NickelMethyl 3-(4-methylphenyl)propanoateRaney Nickel is another active catalyst for alkene hydrogenation.
NaBH₄, CoCl₂/CuSO₄Methyl 3-(4-methylphenyl)propanoateInexpensive and effective system for the chemoselective reduction of alkenes. researchgate.net
Zn dust, NiCl₂Methyl 3-(4-methylphenyl)propanoateA mild and efficient method for the reduction of the double bond in methyl cinnamates. researchgate.net

These reduction strategies would lead to the formation of Methyl 3-(4-methylphenyl)propanoate, a saturated ester derivative. The conditions for these reactions, such as temperature, pressure, and solvent, would need to be optimized to maximize the yield of the desired product and minimize side reactions.

The electron-deficient double bond of this compound can undergo oxidation to form epoxides or diols, which are valuable intermediates for further synthetic transformations.

Epoxidation: The formation of an epoxide ring from an alkene can be achieved using peroxy acids. A commonly used reagent for this purpose is meta-chloroperoxybenzoic acid (m-CPBA). acs.orglibretexts.orgyoutube.com The reaction proceeds via a concerted mechanism, leading to the syn-addition of an oxygen atom across the double bond. libretexts.org For unreactive substrates like methyl cinnamate derivatives, using a biphasic system with the m-chloroperoxybenzoate anion can lead to higher reaction rates and yields. chemistnotes.com The expected product from the epoxidation of this compound would be Methyl 3-(4-(bromomethyl)phenyl)glycidate.

Dihydroxylation: The conversion of the alkene to a vicinal diol can be accomplished through either syn- or anti-dihydroxylation methods.

Syn-dihydroxylation: This can be achieved using osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄). numberanalytics.com Osmium tetroxide is a reliable reagent for the cis-dihydroxylation of alkenes, often used in catalytic amounts with a co-oxidant like N-methylmorpholine N-oxide (NMO). rsc.orgnumberanalytics.com The reaction proceeds through a cyclic osmate ester intermediate, which is then hydrolyzed to give the syn-diol. numberanalytics.com

Anti-dihydroxylation: This is typically a two-step process involving the initial formation of an epoxide, followed by acid-catalyzed ring-opening. libretexts.org The nucleophilic attack of water on the protonated epoxide occurs from the side opposite to the epoxide ring, resulting in the formation of a trans-diol.

Table 2: Potential Epoxidation and Dihydroxylation Products

ReactionReagent(s)Expected Product
Epoxidationm-CPBAMethyl 3-(4-(bromomethyl)phenyl)glycidate
Syn-dihydroxylation1. OsO₄ (cat.), NMO 2. NaHSO₃/H₂OMethyl 2,3-dihydroxy-3-(4-(bromomethyl)phenyl)propanoate (syn isomer)
Anti-dihydroxylation1. m-CPBA 2. H₃O⁺Methyl 2,3-dihydroxy-3-(4-(bromomethyl)phenyl)propanoate (anti isomer)

These oxidation reactions provide access to highly functionalized derivatives that can serve as precursors for the synthesis of more complex molecules.

The carbon-carbon double bond of this compound can participate in cycloaddition reactions, offering a direct route to cyclic structures. A notable example is the [2+2] photocycloaddition.

The [2+2] photocycloaddition of cinnamate esters is a well-established method for the synthesis of cyclobutane (B1203170) derivatives, specifically truxinates and truxillates. acs.orgnih.gov This reaction is typically initiated by photosensitization, often using visible light, which promotes the cinnamate ester to an excited triplet state. rsc.org The excited state molecule can then react with a ground state molecule in a [2+2] fashion to form the cyclobutane ring. researchgate.netresearchgate.net The regioselectivity and stereoselectivity of the reaction can be influenced by factors such as the substitution pattern on the aromatic ring and the reaction conditions. rsc.orgnih.gov For instance, the photodimerization of various cinnamate substrates has been successfully carried out in flow photochemistry, leading to predictable cyclobutane diastereomers. nih.gov

In the case of this compound, both head-to-head and head-to-tail cycloadducts are possible, leading to a mixture of isomeric cyclobutane products. The specific isomers formed would depend on the precise reaction conditions employed.

Multi-Component Reactions Incorporating this compound

Multi-component reactions (MCRs) are powerful synthetic tools that allow for the formation of complex molecules from three or more starting materials in a single step. rsc.org The structural features of this compound, particularly the presence of an activated alkene, make it a potential candidate for participation in certain MCRs. While specific examples involving this exact compound are not prevalent in the literature, its potential use can be inferred from the known reactivity of similar unsaturated esters in well-known MCRs like the Passerini and Ugi reactions.

Passerini Reaction: The Passerini reaction is a three-component reaction between a carboxylic acid, a carbonyl compound (aldehyde or ketone), and an isocyanide to produce an α-acyloxy amide. chemistnotes.comwikipedia.org While α,β-unsaturated aldehydes and ketones are common substrates, the direct use of α,β-unsaturated esters like this compound as the carbonyl component is not typical. However, derivatives of cinnamic acid can be employed. rsc.orgslideshare.net

Ugi Reaction: The Ugi reaction is a four-component condensation involving a ketone or aldehyde, an amine, an isocyanide, and a carboxylic acid to form a bis-amide. wikipedia.orgnih.govorganic-chemistry.org Similar to the Passerini reaction, the direct participation of an ester as the carbonyl component is not standard. However, the versatility of MCRs allows for the design of novel reaction sequences where a derivative of this compound could potentially be incorporated. For instance, the cinnamic acid moiety itself is found in various hybrid molecules developed for their biological activities. eurekaselect.com

The exploration of this compound in MCRs represents an area for potential research, offering a pathway to novel and structurally diverse compounds.

Mechanistic Investigations of Reactions Involving Methyl 3 4 Bromomethyl Cinnamate

Elucidation of Reaction Kinetics and Thermodynamics

The kinetics and thermodynamics of reactions involving Methyl 3-(4-bromomethyl)cinnamate are dictated by the nature of the reacting partner and the reaction conditions. The benzylic bromide moiety is the primary site for nucleophilic substitution reactions. These reactions can proceed through either an S(_N)1 or S(_N)2 mechanism, each with distinct kinetic and thermodynamic profiles. ucalgary.ca

The S(_N)1 pathway involves a rate-determining unimolecular step: the formation of a resonance-stabilized benzylic carbocation. ucalgary.ca The stability of this intermediate is enhanced by the adjacent phenyl ring, which delocalizes the positive charge. The rate of an S(_N)1 reaction is primarily dependent on the concentration of the substrate, this compound, and is independent of the nucleophile's concentration.

In contrast, the S(_N)2 pathway is a bimolecular process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. ucalgary.ca The reaction rate is dependent on the concentrations of both the substrate and the nucleophile. Primary benzylic halides, such as the one in this compound, typically favor the S(_N)2 pathway. ucalgary.ca

While specific experimental kinetic and thermodynamic data for reactions of this compound are not extensively documented in publicly available literature, data from analogous benzylic bromide systems can provide valuable insights. For instance, kinetic studies on the reaction of benzyl (B1604629) bromides with various nucleophiles have been performed. The Hammett equation can be used to correlate reaction rates with the electronic effects of substituents on the phenyl ring, although for reactions at the benzylic position, this effect is often small. researchgate.net

Table 1: Illustrative Kinetic and Thermodynamic Parameters for a Hypothetical S(_N)2 Reaction

The following table presents hypothetical data for the reaction of this compound with a generic nucleophile (Nu) to illustrate the type of parameters studied in kinetic investigations.

ParameterValueSignificance
Rate Constant (k) at 298 Ke.g., 1.5 x 10-4 L mol-1 s-1Quantifies the speed of the reaction.
Activation Energy (Ea)e.g., 85 kJ/molThe minimum energy required for the reaction to occur.
Enthalpy of Activation (ΔH)e.g., +82 kJ/molThe change in heat content in going from reactants to the transition state.
Entropy of Activation (ΔS)e.g., -40 J mol-1 K-1The change in disorder in forming the transition state. A negative value is typical for bimolecular (SN2) reactions.
Gibbs Free Energy of Activation (ΔG)e.g., +94 kJ/molThe overall energy barrier for the reaction, combining enthalpy and entropy effects.

Note: The values in this table are for illustrative purposes and are not experimental data for this compound.

Understanding Stereochemical Outcomes in Derivatization

This compound itself is an achiral molecule as it does not possess any stereocenters and has a plane of symmetry. However, its reactions can lead to the formation of chiral products, making the study of stereochemical outcomes essential.

The creation of a new stereocenter can occur during nucleophilic substitution at the benzylic carbon.

If the reaction proceeds via a pure S(_N)2 mechanism , it involves a backside attack by the nucleophile, leading to an inversion of configuration at the electrophilic carbon. Since the starting material is achiral, this inversion is not observable unless the nucleophile itself is chiral, which would result in the formation of diastereomers.

If the reaction follows an S(_N)1 pathway , it proceeds through a planar, achiral carbocation intermediate. libretexts.org The incoming nucleophile can attack this planar intermediate from either face with equal probability. libretexts.org If the product contains a new stereocenter, this non-selective attack results in a racemic mixture (a 50:50 mixture of both enantiomers). libretexts.orglibretexts.org

Another site for potential stereochemical considerations is the carbon-carbon double bond of the cinnamate (B1238496) group. The molecule is typically synthesized and used as the more stable (E)-isomer. Reactions that involve this double bond, such as additions or cycloadditions, could potentially generate new stereocenters. For example, the addition of a reagent across the double bond can create two new stereocenters, leading to the possibility of four stereoisomers.

To achieve a specific stereochemical outcome (i.e., to form one enantiomer or diastereomer preferentially), a chiral influence is necessary. This can be achieved by:

Using a chiral nucleophile or reagent.

Employing a chiral catalyst that can differentiate between the prochiral faces of the substrate or intermediate. acs.org

For instance, an enzyme or a synthetic chiral catalyst could bind to the molecule in a specific orientation, forcing the reaction to occur on only one face, thus leading to an enantiomerically enriched product. libretexts.org

Role of Catalysis in this compound Transformations

Catalysis plays a pivotal role in enhancing the reactivity and selectivity of transformations involving this compound. Different types of catalysts can be employed depending on the desired reaction.

Radical Initiators: The synthesis of this compound itself often involves a radical bromination of the corresponding methyl-substituted precursor. This reaction is typically initiated by radical initiators like benzoyl peroxide, which facilitate the formation of a bromine radical. masterorganicchemistry.com

Palladium Catalysis: The benzylic bromide moiety is an excellent substrate for palladium-catalyzed cross-coupling and carbonylation reactions. rsc.org These reactions proceed via an oxidative addition of the C-Br bond to a Pd(0) complex, forming a benzyl-palladium intermediate. rsc.org This intermediate can then react with various partners, such as organometallics (e.g., in Suzuki or Stille coupling), amines (Buchwald-Hartwig amination), or carbon monoxide, to form new carbon-carbon or carbon-heteroatom bonds. rsc.org

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for activating benzylic halides. acs.orgnih.gov A photocatalyst, upon absorbing light, can induce a single-electron transfer (SET) to the benzylic bromide. This can lead to the formation of a benzylic radical, which can then participate in various bond-forming reactions, such as Giese additions to electron-deficient alkenes. acs.orgnih.gov

Metal-Mediated Reactions (Barbier-type): Metals like zinc, tin, or indium can be used to mediate the reaction of this compound with carbonyl compounds in a Barbier-type reaction. wikipedia.orgalfa-chemistry.com In this one-pot process, the metal inserts into the C-Br bond to generate an organometallic species in situ, which then adds to the carbonyl electrophile. wikipedia.orgyoutube.com This method is particularly useful as it avoids the separate preparation of potentially unstable organometallic reagents. wikipedia.org

Table 2: Potential Catalytic Systems for Transformations of this compound

Catalyst TypeExample CatalystReaction TypeMechanistic Role
Radical InitiatorBenzoyl Peroxide (BPO)Benzylic Bromination (Synthesis)Generates bromine radicals to initiate a radical chain reaction.
Palladium CatalystPd(PPh3)4Cross-Coupling (e.g., Suzuki)Facilitates oxidative addition to the C-Br bond, enabling transmetalation and reductive elimination. rsc.org
Photoredox CatalystIridium or Ruthenium complexesRadical Generation/CouplingAbsorbs light to initiate single-electron transfer, generating a benzylic radical. acs.org
Promoter MetalZinc (Zn)Barbier ReactionGenerates an organozinc reagent in situ for nucleophilic addition to carbonyls. wikipedia.org

Solvent Effects on this compound Reactivity

The choice of solvent can profoundly influence the rate and mechanism of nucleophilic substitution reactions at the benzylic position of this compound. quora.com Solvents play a crucial role in stabilizing or destabilizing the reactants, transition states, and intermediates involved in the reaction. quora.comlibretexts.org

Polar Protic Solvents: Solvents like water, methanol (B129727), and ethanol (B145695) possess a hydrogen atom bonded to an electronegative atom. khanacademy.org These solvents are highly effective at solvating both cations and anions. In an S(_N)1 reaction , polar protic solvents significantly increase the reaction rate by stabilizing the carbocation intermediate and the bromide leaving group through hydrogen bonding and dipole-dipole interactions. libretexts.orglibretexts.org In an S(_N)2 reaction , these solvents can slow the reaction down by forming a solvent shell around the nucleophile, which hinders its ability to attack the substrate. quora.com

Polar Aprotic Solvents: Solvents such as acetone, dimethylformamide (DMF), and acetonitrile (B52724) have a significant dipole moment but lack an acidic proton. khanacademy.org They are excellent at solvating cations but are less effective at solvating anions. This property makes them ideal for S(_N)2 reactions . By solvating the counter-ion of the nucleophile but leaving the nucleophile itself relatively "bare" and reactive, they enhance its nucleophilicity and accelerate the reaction rate. libretexts.org

Nonpolar Solvents: Solvents like hexane (B92381) and benzene (B151609) are generally poor choices for nucleophilic substitution reactions involving charged species or polar reactants, as they cannot effectively stabilize the charged transition states or intermediates. Consequently, reactions are often much slower in these solvents.

The competition between S(_N)1 and S(_N)2 pathways for this compound can therefore be tuned by the solvent choice. A polar protic solvent will favor the S(_N)1 mechanism, while a polar aprotic solvent will favor the S(_N)2 mechanism. libretexts.org

Table 3: Influence of Solvent Type on Nucleophilic Substitution Pathway

Solvent TypeExampleEffect on SN1 PathwayEffect on SN2 PathwayDominant Mechanism
Polar ProticMethanol (CH3OH), Water (H2O)Rate increases (stabilizes carbocation)Rate decreases (solvates nucleophile)SN1 favored
Polar AproticAcetonitrile (CH3CN), DMFSlower than in protic solventsRate increases (enhances nucleophilicity)SN2 favored
NonpolarHexane, BenzeneVery slowVery slowReaction is generally disfavored

Applications of Methyl 3 4 Bromomethyl Cinnamate in Medicinal Chemistry and Drug Discovery

Precursor Synthesis of Bioactive Small Molecules

The chemical structure of Methyl 3-(4-bromomethyl)cinnamate makes it an ideal starting material for creating more complex and potent bioactive molecules. The presence of the electrophilic bromomethyl group allows for facile nucleophilic substitution reactions, providing a direct route to introduce new functional groups and build molecular complexity. This reactivity is a cornerstone of its application in medicinal chemistry.

This compound has been explicitly used as a critical linker in the synthesis of dual-target enzyme inhibitors, a modern approach in cancer therapy aimed at overcoming drug resistance.

In one study, researchers developed a series of novel dual-target inhibitors for histone deacetylase (HDAC) and the mammalian target of rapamycin (B549165) (mTOR). sci-hub.se In their synthetic scheme, this compound was reacted with a pyrimidine-pyrazolyl morpholine (B109124) intermediate. This reaction utilized the bromomethyl group to connect the mTOR-targeting pharmacophore to a linker that was subsequently converted into a hydroxamic acid—the zinc-binding group necessary for HDAC inhibition. sci-hub.se The resulting lead compound, 12l , demonstrated potent inhibition of both mTOR and HDAC1, with IC50 values of 1.2 nM and 0.19 nM, respectively. sci-hub.se

Similarly, another research effort focused on creating dual vascular endothelial growth factor receptor-2 (VEGFR-2) and HDAC inhibitors. nih.gov Here, this compound was used to link a 4-(benzofuran-6-yloxy)quinazoline core (the VEGFR-2 inhibitor pharmacophore) to a functional group that was later transformed into the HDAC-inhibiting hydroxamic acid. The resulting hybrid molecule, compound 13 , showed potent dual inhibitory activity with IC50 values of 57.83 nM against VEGFR-2 and 9.82 nM against HDAC1. nih.gov

Table 1: Enzyme Inhibitory Activity of Compounds Derived from this compound

Compound Target(s) IC50 Value Cell Line(s) Tested Source(s)
12l mTOR / HDAC1 1.2 nM / 0.19 nM MM1S sci-hub.se

| Compound 13 | VEGFR-2 / HDAC1 | 57.83 nM / 9.82 nM | HUVEC | nih.gov |

The enzyme inhibitors derived from this compound have demonstrated significant anti-proliferative effects against various human cancer cell lines. The dual HDAC/mTOR inhibitor 12l exhibited potent activity against leukemia cells, with IC50 values below 10 nM, and was shown to induce cell cycle arrest and tumor cell apoptosis. sci-hub.se In a multiple myeloma (MM1S) xenograft model, compound 12l achieved a tumor growth inhibitory rate of 72.5% without significant toxicity. sci-hub.se

The dual VEGFR-2/HDAC inhibitor compound 13 also displayed notable anti-proliferative activity against several cancer cell lines. nih.gov The results, summarized in the table below, highlight its efficacy, particularly against HeLa cervical cancer cells. Further studies confirmed that its mechanism involved arresting the cell cycle and inducing significant apoptosis. nih.gov Additionally, the compound demonstrated anti-angiogenic effects, a key process in tumor growth. nih.gov

Table 2: Anti-Proliferative Activity of Compound 13

Cell Line Cancer Type IC50 Value (μM) Source(s)
MCF-7 Breast Cancer 17.86 nih.gov
A549 Lung Cancer 4.59 nih.gov
HeLa Cervical Cancer 1.49 nih.gov

Beyond its use in complex dual-target inhibitors, this compound is also noted as a precursor for synthesizing other classes of inhibitors, such as p-, m-, and o-bis-(2-chloroethyl)aminomethylcinnamic acid esters, which are designed as potential alkylating agents for cancer therapy. chemicalbook.comlabcompare.com

The development of Multitarget-Directed Ligands (MTDLs) is a leading strategy to tackle complex, multifactorial diseases like cancer. google.com This approach involves creating a single chemical entity that can modulate multiple biological targets simultaneously. The structure of this compound makes it an excellent component for MTDL design, often serving as a linker or spacer to connect two or more distinct pharmacophores.

The synthesis of the dual HDAC/mTOR and VEGFR-2/HDAC inhibitors are prime examples of this application. sci-hub.senih.gov In these designs, the cinnamate (B1238496) derivative acts as a bridge. Its bromomethyl end reacts with one part of the target molecule (e.g., the mTOR or VEGFR-2 binding moiety), while the methyl ester end is chemically transformed to create the second pharmacophore (the HDAC-binding hydroxamic acid). This strategy allows for the precise positioning of the different functional parts of the MTDL to optimize interaction with both biological targets. The success of compounds 12l and 13 validates the use of the cinnamate structure as an effective scaffold for generating potent MTDLs. sci-hub.senih.gov

Functionalization for Biological Probes and Labeling

Biological probes are essential tools for studying biological systems. They are molecules designed to interact with a specific target, often carrying a reporter tag (like a fluorescent dye or biotin) that allows for detection and visualization. The high reactivity of the bromomethyl group in this compound makes it well-suited for the synthesis of covalent probes.

The fundamental reaction involves the substitution of the bromine atom by a nucleophilic residue on a target molecule. This is the same chemical principle used to synthesize the MTDLs mentioned previously. sci-hub.senih.gov To create a biological probe, instead of linking to another pharmacophore, the bromomethyl group can be reacted with a reporter molecule that has a suitable nucleophile (e.g., a thiol or an amine). This would covalently attach the cinnamate core to a fluorescent tag, an affinity tag like biotin, or a photo-crosslinking group. Such a probe could then be used in cell imaging, affinity purification of target proteins, or other chemical biology applications to study the interactions and functions of specific cellular components.

Chemical Biology Applications and Target Identification

Chemical biology employs small molecules to study and manipulate biological processes. Target identification, a key challenge in drug discovery, involves determining the specific molecular target(s) of a bioactive compound. The inherent reactivity of this compound gives it significant potential in this area.

The mechanism of action for many of its derivatives involves the formation of a covalent bond between the bromomethyl group and nucleophilic sites on proteins, such as cysteine or lysine (B10760008) residues. This covalent and irreversible binding can be exploited for target identification using techniques like activity-based protein profiling (ABPP). In a typical ABPP experiment, a probe based on the this compound scaffold would be introduced into a cellular lysate or live cells. The probe would covalently bind to its protein targets. These labeled proteins could then be identified using mass spectrometry, revealing the direct targets of the compound and shedding light on its mechanism of action.

Furthermore, the specific and potent dual-target inhibitors developed from this precursor serve as powerful chemical biology tools. sci-hub.senih.gov They can be used to probe the complex signaling networks within cancer cells. For instance, using compound 12l to simultaneously inhibit HDAC and mTOR allows researchers to study the synergistic effects and crosstalk between these two critical cancer-related pathways, helping to validate them as a combined therapeutic target. sci-hub.se The documented use of Western blotting to confirm the downstream effects of these inhibitors on protein acetylation (for HDAC) and phosphorylation (for mTOR) is a direct application of these molecules in target validation and mechanistic studies. sci-hub.se

Methyl 3 4 Bromomethyl Cinnamate in Materials Science Research

Design and Synthesis of Cinnamate-Functionalized Polymers

The incorporation of the cinnamate (B1238496) group into polymers is a key strategy for developing materials with photo-responsive characteristics. The synthesis of these functionalized polymers often involves the reaction of Methyl 3-(4-bromomethyl)cinnamate with a pre-existing polymer backbone containing suitable reactive sites. The bromomethyl group provides a convenient handle for grafting the cinnamate functionality onto various polymer chains.

Researchers have successfully synthesized optically anisotropic photo-crosslinking polymers by reacting different epoxy resins with cinnamic acids. researchgate.net This process allows for the creation of materials where the degree of crosslinking, and thus the material's properties, can be controlled by exposure to light. researchgate.net The synthesis of cinnamate-functionalized polymers can be achieved through various polymerization techniques, leading to a diverse range of polymer architectures.

Table 1: Examples of Cinnamate-Functionalized Polymers and their Synthesis

Polymer TypeSynthesis MethodKey Features
Epoxy-based polymersReaction of epoxy resins with cinnamic acidsOptically anisotropic, photo-crosslinkable
Polyester-based elastomersStep-growth polymerization followed by functionalizationBiodegradable, photocrosslinkable without photoinitiator
Chitosan (B1678972) derivativesRegioselective synthesisForms stable monolayers at air-water interfaces
Starch-based nanoparticlesNanoprecipitation and photo-crosslinkingForms colloidal particles

Photocrosslinkable Materials Utilizing the Cinnamate Moiety

A primary application of cinnamate-functionalized polymers lies in the development of photocrosslinkable materials. The cinnamate group undergoes a [2+2] photocycloaddition reaction upon exposure to ultraviolet (UV) light, typically at wavelengths longer than 260 nm. nih.govnih.gov This reaction forms a cyclobutane (B1203170) ring, creating crosslinks between polymer chains and transforming a liquid or soft material into a solid network. nih.govnih.gov

This photocrosslinking process is particularly advantageous as it can often proceed without the need for a photoinitiator, which can be beneficial in applications where purity is critical. nih.govresearchgate.net The reversibility of this reaction is another key feature; the cyclobutane rings can be cleaved by irradiation with shorter wavelength UV light (less than 260 nm), allowing for the potential to create photo-responsive materials that can be patterned or healed. nih.govnih.gov

The extent of photocrosslinking can be controlled by adjusting the exposure time and intensity of the UV light, allowing for precise tuning of the material's mechanical properties. nih.gov This has been demonstrated in systems like poly(glycerol-co-sebacate)-cinnamate (PGS-CinA), where varying the density of cinnamate moieties leads to a range of Young's moduli. nih.gov

Development of Advanced Polymer Networks and Composites

The ability to form crosslinked networks through the cinnamate moiety has led to the development of advanced polymer networks and composites with tailored properties. These materials find applications in diverse areas such as tissue engineering, drug delivery, and photoresists. researchgate.netresearchgate.net

For instance, cinnamate-functionalized biodegradable elastomers have been developed for use in bioabsorbable medical implants and as scaffolds for soft tissue engineering. nih.gov These materials exhibit good cell adhesion and support cell proliferation, making them promising candidates for biomedical applications. nih.gov

Furthermore, the incorporation of cinnamate groups into polymers can enhance their thermal stability and liquid crystalline behavior, which is valuable for applications in electro-optic technology and as photoalignment layers for liquid crystal displays. researchgate.net

Supramolecular Assemblies Incorporating Cinnamate Derivatives

Beyond covalent polymer networks, cinnamate derivatives, including this compound, can be utilized in the construction of supramolecular assemblies. These are complex, ordered structures formed through non-covalent interactions such as hydrogen bonding, van der Waals forces, and π-π stacking.

The aromatic nature of the cinnamate group facilitates its participation in π-π stacking interactions, which can drive the self-assembly of molecules into well-defined architectures. The ability of cinnamate derivatives to form stable monolayers at interfaces, as seen with octanoyl chitosan cinnamate, highlights their potential in creating organized thin films. nih.govfrontiersin.org These ordered assemblies can exhibit unique optical and electronic properties, making them suitable for applications in sensors and molecular electronics.

The reversible nature of the cinnamate photodimerization can also be exploited in supramolecular systems to create photo-responsive assemblies that can be switched between different states, offering possibilities for the development of smart materials and molecular machines.

Advanced Analytical Characterization Methodologies for Methyl 3 4 Bromomethyl Cinnamate and Its Derivatives

Spectroscopic Techniques for Structural Elucidation

Spectroscopic methods are indispensable for probing the molecular architecture of Methyl 3-(4-bromomethyl)cinnamate. By interacting with electromagnetic radiation, molecules yield unique spectral fingerprints that reveal detailed information about their atomic composition and bonding arrangements.

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the precise structure of organic molecules. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom within the molecule. For this compound, NMR is crucial for confirming the presence and connectivity of its key functional groups: the methyl ester, the bromomethyl group, the aromatic ring, and the vinyl group. nih.govnih.gov

In ¹H NMR spectroscopy, the chemical shift (δ) of a proton is influenced by its local electronic environment. The integration of the signal corresponds to the number of protons, and the splitting pattern (multiplicity) reveals the number of neighboring protons.

¹H NMR Spectral Data for Methyl Cinnamate (B1238496) Derivatives:

CompoundSolventChemical Shift (δ) in ppm
Methyl cinnamateCDCl₃7.70 (1H, d, J = 16.0 Hz), 7.54–7.49 (2H, m), 7.41–7.35 (3H, m), 6.44 (1H, d, J = 16.0 Hz), 3.80 (3H, s) rsc.org
Methyl 4-methylcinnamateCDCl₃7.67 (1H, d, J = 16.0 Hz), 7.42 (2H, d, J = 8.1 Hz), 7.19 (2H, d, J = 7.9 Hz), 6.40 (1H, d, J = 16.0 Hz), 3.80 (3H, s), 2.37 (3H, s) rsc.org
Methyl 4-methoxycinnamateCDCl₃7.63 (1H, d, J = 16.0 Hz), 7.48 (2H, d, J = 8.7 Hz), 6.91–6.83 (2H, m), 6.28 (1H, d, J = 16 Hz), 3.79 (3H, s), 3.76 (3H, s) rsc.org
Methyl 4-chlorocinnamateCDCl₃Not specified
Methyl 4-nitrocinnamateCDCl₃8.24 (2H, d, J = 8.6 Hz), 7.72 (1H, d, J = 16.1 Hz), 7.69–7.65 (2H, m), 6.56 (1H, d, J = 16.0 Hz), 3.84 (3H, s) rsc.org

¹³C NMR spectroscopy provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its hybridization and the electronegativity of attached atoms.

¹³C NMR Spectral Data for Methyl Cinnamate Derivatives:

CompoundSolventChemical Shift (δ) in ppm
Methyl cinnamateCDCl₃167.5, 144.9, 134.5, 130.4, 129.0, 128.1, 117.9, 51.8 rsc.org
Methyl 4-methylcinnamateCDCl₃167.7, 145.1, 144.8, 140.8, 131.8, 130.0, 129.5, 128.4, 127.9, 117.0, 117.0, 116.7, 51.8, 21.8 rsc.org
p-methoxy methyl cinnamateDMSO167.2, 114.0, 144.9, 125.1, 130.5, 130.5, 115.9, 115.9, 160.0, 51.4 (CO.Me) researchgate.net
p-chloro methyl cinnamateDMSO166.6, 118.7, 143.2, 133.0, 130.2, 130.2, 129.0, 129.0, 135.1, 51.6 (CO.Me) researchgate.net

Combining 1D and 2D NMR experiments, such as COSY, HSQC, and HMBC, allows for the unambiguous assignment of all proton and carbon signals, confirming the complete and correct structure of this compound. mdpi.com

Mass Spectrometry (MS) and Tandem MS Approaches (e.g., ESI-MS, GC-MS)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is a cornerstone for determining the molecular weight of a compound and can provide structural information through fragmentation analysis. For this compound, MS is essential for confirming its molecular formula (C₁₁H₁₁BrO₂) and for studying its fragmentation patterns. nih.govsigmaaldrich.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. nih.gov It is particularly useful for volatile and thermally stable compounds like this compound. The sample is first vaporized and separated in the GC column, and then the eluted components are ionized and detected by the mass spectrometer.

Electrospray Ionization-Mass Spectrometry (ESI-MS) is a soft ionization technique that is well-suited for analyzing polar and non-volatile molecules. In ESI-MS, the sample solution is sprayed through a high-voltage needle, creating charged droplets from which ions are desolvated and enter the mass analyzer. This method is valuable for analyzing derivatives of this compound that may be less volatile.

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically to induce and analyze the fragmentation of a selected precursor ion. unt.eduyoutube.com This technique provides detailed structural information by establishing relationships between fragment ions. springernature.com In a typical MS/MS experiment, a precursor ion corresponding to the molecule of interest is selected in the first mass analyzer, fragmented in a collision cell, and the resulting product ions are analyzed in a second mass analyzer. unt.edu This process, often referred to as Collision-Induced Dissociation (CID), is invaluable for elucidating the structure of complex molecules and for distinguishing between isomers. unt.edu

Predicted Collision Cross Section (CCS) values for this compound Adducts:

Adductm/zPredicted CCS (Ų)
[M+H]⁺255.00153147.4
[M+Na]⁺276.98347158.4
[M-H]⁻252.98697153.6
[M+NH₄]⁺272.02807168.3
[M+K]⁺292.95741147.3
[M+H-H₂O]⁺236.99151147.4
[M+HCOO]⁻298.99245168.7
[M+CH₃COO]⁻313.00810190.3
[M+Na-2H]⁻274.96892153.6
[M]⁺253.99370167.6
[M]⁻253.99480167.6

Data from PubChemLite uni.lu

Vibrational Spectroscopy (IR, Raman)

Vibrational spectroscopy, which includes Infrared (IR) and Raman spectroscopy, probes the vibrational modes of molecules. mdpi.com These techniques provide a "fingerprint" of the functional groups present in a molecule, making them essential for the structural characterization of this compound. nih.gov

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which causes transitions between vibrational energy levels. Specific functional groups absorb IR radiation at characteristic frequencies, allowing for their identification. For this compound, key IR absorption bands would include those for the C=O stretch of the ester, the C=C stretch of the vinyl group and the aromatic ring, and the C-Br stretch of the bromomethyl group.

Raman spectroscopy is a complementary technique that measures the inelastic scattering of monochromatic light. mdpi.com The scattered light has a different frequency from the incident light, and this frequency shift corresponds to the vibrational frequencies of the molecule. Raman spectroscopy is particularly sensitive to non-polar bonds and symmetric vibrations, providing valuable information that can be different from that obtained by IR spectroscopy.

Characteristic Vibrational Frequencies for Cinnamate Derivatives:

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
C=O (ester)Stretching~1717 chegg.com
C=C (aliphatic)Stretching~1636 nih.gov
C=C (aromatic)Stretching~1600, ~1495 researchgate.net
C-H (aromatic)Stretching~3066 chegg.com
C-H (aliphatic)Stretching~2943 chegg.com
C-O (ester)Stretching~1282, ~1168 chegg.com

UV-Visible Spectrophotometry

UV-Visible (UV-Vis) spectrophotometry measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to electronic transitions from the ground state to excited states. For compounds with conjugated systems, such as this compound, UV-Vis spectroscopy is a valuable tool for characterization. The cinnamate moiety, with its conjugated system of the aromatic ring and the α,β-unsaturated ester, gives rise to strong UV absorption.

The position of the maximum absorbance (λmax) and the molar absorptivity (ε) are characteristic of the chromophore. For cinnamic acid and its derivatives, the λmax is typically in the range of 270-300 nm. researchgate.netresearchgate.net The presence of substituents on the aromatic ring can influence the position and intensity of the absorption bands. For instance, electron-donating groups can cause a red shift (to longer wavelengths), while electron-withdrawing groups may cause a blue shift (to shorter wavelengths). UV-Vis spectroscopy can be used to monitor reactions involving the cinnamate chromophore and for quantitative analysis using the Beer-Lambert law.

UV Absorption Maxima for Cinnamic Acid Isomers:

CompoundλmaxReference
trans-Cinnamic acid270 nm researchgate.net
cis-Cinnamic acid262 nm researchgate.net

Chromatographic Separation and Quantification Techniques

Chromatographic methods are essential for the separation, purification, and quantification of this compound from reaction mixtures and for assessing its purity.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a powerful and versatile analytical technique used for the separation, identification, and quantification of components in a mixture. tandfonline.com It is widely used for the analysis of cinnamic acid derivatives due to its high resolution, sensitivity, and speed. nih.govnih.gov

In HPLC, a liquid mobile phase carries the sample through a column packed with a stationary phase. The separation is based on the differential partitioning of the analytes between the mobile and stationary phases. For this compound and its derivatives, reversed-phase HPLC is commonly employed, where the stationary phase is non-polar (e.g., C18-silica) and the mobile phase is a polar solvent mixture, such as acetonitrile (B52724) and water. sielc.com

A typical HPLC system consists of a pump to deliver the mobile phase at a constant flow rate, an injector to introduce the sample, a column for separation, and a detector to monitor the eluting components. A UV detector is commonly used for cinnamate derivatives due to their strong UV absorbance. researchgate.net The retention time (the time it takes for a compound to elute from the column) is a characteristic parameter for identification, while the peak area is proportional to the concentration, allowing for quantification. researchgate.net

HPLC methods can be developed to be stability-indicating, meaning they can separate the active pharmaceutical ingredient from its degradation products. nih.gov This is crucial for assessing the stability of this compound under various stress conditions. The method can be validated according to ICH guidelines for parameters such as linearity, precision, accuracy, specificity, and robustness to ensure reliable and reproducible results. nih.gov

Typical HPLC Parameters for Cinnamic Acid Derivative Analysis:

ParameterConditionReference
ColumnOctadecylsilane (C18) nih.gov
Mobile PhaseMethanol-water (80:20, v/v), pH 4.0 with formic acid nih.gov
Flow Rate0.7 mL/min nih.gov
DetectionUV at 271 nm nih.gov
Temperature30°C nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a powerful technique for the separation and analysis of volatile and thermally stable compounds. For this compound, which is a semi-volatile compound, GC coupled with a detector like a Flame Ionization Detector (FID) or a Mass Spectrometer (MS) is a primary analytical choice.

Methodology and Findings: The analysis of cinnamate esters by GC-MS is well-established. researchgate.net In a typical GC-MS analysis, the compound is first vaporized in an injector and then separated on a capillary column before being detected by the mass spectrometer. The mass spectrometer ionizes the eluted compounds, separates the ions based on their mass-to-charge ratio (m/z), and provides a mass spectrum that acts as a chemical fingerprint. nih.gov

For this compound, the molecular weight is 255.11 g/mol . nih.gov A GC-MS analysis would be expected to show a molecular ion peak corresponding to this mass. The PubChem database includes GC-MS data for the related compound, Methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate, which confirms its suitability for this technique. nih.gov The analysis of other brominated organic compounds, such as brominated flame retardants, by GC-MS further supports the applicability of this method, often highlighting the use of high-temperature stable columns and specialized injection techniques. chromatographyonline.comlabrulez.com

The selection of the GC column is critical. A non-polar or medium-polarity column, such as one with a 5% phenyl/95% dimethylpolysiloxane stationary phase, is often suitable for the separation of such compounds. chromatographyonline.com The temperature program would be optimized to ensure adequate separation from impurities and related derivatives without causing thermal degradation of the analyte.

Validation of a GC-MS method involves assessing parameters such as specificity, linearity, accuracy, and precision to ensure the data is reliable for qualitative and quantitative purposes. eurl-pesticides.eu

Interactive Table 1: Postulated GC-MS Parameters for this compound Analysis

Click to view table
ParameterSuggested ConditionRationale/Comments
GC System Gas Chromatograph with Mass Spectrometer (GC-MS)Provides both retention time and mass spectral data for high-confidence identification.
Column 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., TG-5SILMS or similar)A standard non-polar to mid-polarity column suitable for a wide range of semi-volatile compounds. nih.gov
Injector Temperature 280 °CEnsures complete vaporization without thermal degradation.
Carrier Gas Helium at a constant flow of 1.2 mL/minInert carrier gas, standard for GC-MS. nih.gov
Oven Program Initial 70 °C, ramp at 10 °C/min to 300 °C, hold for 5 minAn example program; must be optimized to achieve good separation.
MS Detector Electron Ionization (EI) at 70 eVStandard ionization technique that produces reproducible fragmentation patterns for library matching. nih.gov
Mass Range m/z 35-550Covers the molecular ion and expected fragment ions of the target analyte and potential derivatives. nih.gov
MS Source Temp. 200-230 °CStandard source temperature to maintain ion integrity. nih.gov

Hyphenated Analytical Systems (e.g., LC-MS)

For compounds that may have limited thermal stability or for analyzing complex mixtures containing this compound and its non-volatile derivatives (e.g., hydrolysis products), Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable tool. LC-MS combines the powerful separation capabilities of liquid chromatography with the sensitive and selective detection of mass spectrometry. rsc.org

Methodology and Findings: Ultra-High-Performance Liquid Chromatography (UPLC) coupled with high-resolution mass spectrometry (HRMS), such as Quadrupole Time-of-Flight (Q-TOF) or Orbitrap systems, offers superior performance. mdpi.comnih.gov This approach allows for the accurate mass measurement of precursor and product ions, facilitating the confident identification of known compounds and the structural elucidation of unknown metabolites or degradation products. lcms.cz

In the context of this compound, LC-MS analysis would typically involve reversed-phase chromatography. A C18 column is commonly used with a mobile phase gradient of water and an organic solvent like acetonitrile or methanol (B129727), often with an additive like formic acid to improve peak shape and ionization efficiency. mdpi.com

Electrospray ionization (ESI) is the most common ionization source for this type of analysis, typically operated in positive ion mode to detect the protonated molecule [M+H]⁺. For this compound (C₁₁H₁₁BrO₂), the expected exact mass of the [M+H]⁺ ion would be calculated based on the monoisotopic masses of its constituent atoms (¹²C, ¹H, ⁷⁹Br, ¹⁶O). The PubChem entry for a related isomer predicts a monoisotopic mass of 253.99424 Da. nih.gov High-resolution mass spectrometry can easily distinguish this from other co-eluting compounds.

Tandem mass spectrometry (MS/MS) experiments, where the precursor ion is fragmented, provide structural information. The fragmentation pattern of this compound would yield characteristic product ions, aiding in its unambiguous identification in complex matrices. Studies on related cinnamic acid derivatives using UPLC-Q-TOF-MS have demonstrated the power of this technique to identify dozens of related compounds in natural extracts. mdpi.com

Interactive Table 2: Predicted LC-MS Ions for this compound

Click to view table
Ion SpeciesAdductPredicted m/zNotes
[M+H]⁺ +H⁺~255.0015Primary ion expected in positive ESI mode.
[M+Na]⁺ +Na⁺~276.9835Commonly observed sodium adduct.
[M+NH₄]⁺ +NH₄⁺~272.0281Ammonium (B1175870) adduct, may be present if ammonium salts are in the mobile phase.

Note: Predicted m/z values are based on theoretical calculations and may vary slightly in experimental analysis. The distinct isotopic pattern of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) would result in a characteristic M/M+2 peak pattern, which is a key signature for identification.

Chemical Derivatization for Enhanced Analytical Detection

Chemical derivatization is a strategy used to modify an analyte to improve its analytical properties for techniques like GC or LC-MS. king-pharm.com The primary goals are to increase volatility and thermal stability for GC analysis, or to enhance ionization efficiency and chromatographic retention for LC-MS analysis.

Methodology and Findings: While this compound is amenable to direct GC analysis, its potential derivatives, such as the corresponding carboxylic acid (3-(4-bromomethyl)cinnamic acid) formed via hydrolysis, are non-volatile. To analyze such degradation products by GC, derivatization is essential.

Silylation: This is a common derivatization technique where an active hydrogen (e.g., in a carboxyl or hydroxyl group) is replaced by a trimethylsilyl (B98337) (TMS) group. Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used. This process converts polar, non-volatile carboxylic acids into their volatile TMS esters, making them suitable for GC-MS analysis.

Alkylation/Esterification: If the starting material for a synthesis is the carboxylic acid, it is often converted to its methyl ester (the target compound in this case) to improve its chromatographic properties. Reagents like BF₃-methanol can be used for this purpose. This process of esterification reduces the polarity and increases the volatility of the acid.

For LC-MS, derivatization can be employed to enhance detection sensitivity. This is particularly useful for analytes with poor ionization efficiency. By attaching a permanently charged group or a group that is easily ionizable to the target molecule, the response in the mass spectrometer can be significantly increased. mdpi.com For instance, derivatizing a target acid with a reagent containing a quaternary ammonium group can vastly improve sensitivity in positive-mode ESI-LC-MS. mdpi.com

In some cases, derivatization is used to differentiate between closely related isomers. By reacting the compounds with a derivatizing agent, the resulting products may have more distinct mass spectra or chromatographic behavior, allowing for unambiguous identification. ojp.gov

Interactive Table 3: Derivatization Strategies for Cinnamic Acid Derivatives

Click to view table
Derivatization TechniqueReagent ExampleTarget Functional GroupPurposeAnalytical Method
Silylation BSTFA, MSTFACarboxylic Acid (-COOH), Hydroxyl (-OH)Increase volatility, improve thermal stability.GC-MS
Esterification BF₃-Methanol, DiazomethaneCarboxylic Acid (-COOH)Increase volatility, reduce peak tailing.GC-MS
Acylation Trifluoroacetic Anhydride (TFAA)Amine (-NH₂), Hydroxyl (-OH)Introduce fluorinated groups for enhanced detection by Electron Capture Detector (ECD) or MS.GC-MS
Cationic Derivatization Reagents with quaternary amine groups (e.g., CAX-B)Carboxylic Acid (-COOH)Enhance ionization efficiency and sensitivity. mdpi.comLC-MS

Computational Chemistry and Molecular Modeling Studies of Methyl 3 4 Bromomethyl Cinnamate

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in understanding the electronic structure and inherent reactivity of methyl 3-(4-bromomethyl)cinnamate. These methods solve approximations of the Schrödinger equation to determine the electron distribution and energy of the molecule.

Electronic Properties: DFT calculations can map the molecular electrostatic potential (MEP), which illustrates the charge distribution on the molecule's surface. The MEP for this compound would reveal electron-rich regions (negative potential), likely around the oxygen atoms of the ester group and the bromine atom, which are sites susceptible to electrophilic attack. Conversely, electron-deficient regions (positive potential) would indicate sites prone to nucleophilic attack. nih.gov

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical in predicting a molecule's reactivity. For cinnamic acid derivatives, the HOMO is typically localized on the cinnamoyl system, while the LUMO is also centered there. nih.gov The energy gap between the HOMO and LUMO (Egap = ELUMO – EHOMO) is a key indicator of chemical reactivity and kinetic stability. A small energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.gov For a related brominated coumarin (B35378) derivative, the calculated energy gap was found to be around 3.14 eV, suggesting it behaves like a semiconductor material. nih.gov

Natural Bond Orbital (NBO) Analysis: NBO analysis provides a detailed picture of the bonding and electronic interactions within the molecule. It can quantify the stability arising from hyperconjugative interactions, such as the delocalization of electron density from occupied bonding orbitals to unoccupied antibonding orbitals (e.g., π →π* transitions). youtube.com This analysis helps to rationalize the stability of the conjugated system in this compound and the influence of its various substituents.

A summary of typical parameters derived from quantum chemical calculations for a related compound, trans-4-(trifluoromethyl)cinnamic acid, is presented below, illustrating the type of data obtained.

Computational ParameterDescriptionTypical Value (Example: 4-TFCA)
Total Energy The total electronic energy of the optimized molecular structure.103.81 kcal/mol
HOMO Energy Energy of the Highest Occupied Molecular Orbital; relates to electron-donating ability.-
LUMO Energy Energy of the Lowest Unoccupied Molecular Orbital; relates to electron-accepting ability.-
HOMO-LUMO Gap (Egap) Energy difference between HOMO and LUMO; indicates chemical reactivity.0.0205 eV (for cinnamic acid) nih.gov
Dipole Moment (μ) A measure of the overall polarity of the molecule.-

Molecular Dynamics Simulations for Conformational Analysis and Interactions

While quantum mechanics is ideal for static electronic properties, molecular dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

For this compound, MD simulations can explore its conformational landscape. The molecule possesses several rotatable bonds: around the C-C single bonds in the propenoate chain and the bond connecting the phenyl ring to the vinyl group. Rotation around these bonds can lead to different spatial arrangements (conformers) of the molecule, which can have different energies and properties.

MD simulations, often performed in a simulated solvent environment to mimic real-world conditions, can reveal:

Preferred Conformations: By analyzing the simulation trajectory, researchers can identify the most stable, low-energy conformations that the molecule is likely to adopt.

Conformational Flexibility: The simulations show how easily the molecule can transition between different conformations. This flexibility can be crucial for its ability to bind to a biological target. nih.gov

Intermolecular Interactions: When simulating the molecule in a solvent like water, MD can detail the formation and dynamics of hydrogen bonds and other non-covalent interactions. nih.gov The radial distribution function can be calculated to show the probability of finding solvent molecules at a certain distance from specific atoms in the solute. nih.gov

Key parameters from MD simulations include the radius of gyration (Rg), which indicates the molecule's compactness, and root-mean-square fluctuation (RMSF), which highlights the flexibility of different parts of the molecule. scispace.com Although often applied to large biomolecules, these techniques are equally valuable for understanding the dynamic nature of small molecules like cinnamates. nih.govnih.govcapes.gov.br

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic properties, which is invaluable for interpreting experimental data and confirming molecular structures.

NMR Spectroscopy: Predicting Nuclear Magnetic Resonance (NMR) spectra is a common application of computational chemistry. DFT calculations can compute the magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C). nih.gov These values are then converted into chemical shifts by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). Machine learning algorithms have also emerged as powerful tools for predicting ¹H NMR chemical shifts with high accuracy, sometimes achieving a mean absolute error of less than 0.10 ppm. nih.gov Comparing the predicted spectrum with an experimentally obtained one is a powerful method for structure verification. The process often involves optimizing the molecular geometry and then performing the NMR calculation, potentially including solvent effects via models like the Polarizable Continuum Model (PCM). github.io

Vibrational Spectroscopy (IR and Raman): The same DFT calculations used for geometry optimization can also compute vibrational frequencies. These frequencies correspond to the peaks observed in Infrared (IR) and Raman spectra. The computed wavenumbers are often systematically scaled to correct for approximations in the theory and anharmonicity, leading to good agreement with experimental spectra. natscidiscovery.com This allows for the confident assignment of specific vibrational modes, such as the characteristic C=O stretch of the ester and vibrations of the bromomethyl group.

Mass Spectrometry: Computational tools can predict properties relevant to mass spectrometry. For instance, the predicted collision cross-section (CCS) value, which relates to the molecule's shape and size in the gas phase, can be calculated. This can aid in identifying the compound in complex mixtures when coupled with experimental techniques like ion mobility-mass spectrometry.

Below is a table of predicted mass spectrometry data for this compound.

Adductm/z (mass-to-charge ratio)Predicted CCS (Ų)
[M+H]⁺ 255.00153147.4
[M+Na]⁺ 276.98347158.4
[M-H]⁻ 252.98697153.6
[M+NH₄]⁺ 272.02807168.3

In Silico Screening and Drug Design Incorporating Bromocinnamates

The structural features of this compound—a cinnamate (B1238496) core and a reactive bromomethyl group—make it an interesting candidate for in silico drug design and screening.

Virtual Screening and Molecular Docking: Cinnamic acid and its derivatives have been explored as scaffolds for developing new antimicrobial and anticancer agents. mdpi.comjapsonline.com In silico techniques like molecular docking can be used to predict how this molecule might bind to the active site of a target protein. japsonline.com Docking programs evaluate thousands of possible binding poses and score them based on binding energy, helping to identify potential drug candidates virtually before committing to expensive synthesis and in vitro testing. japsonline.com For example, cinnamate derivatives have been docked against the α-estrogen receptor to evaluate their potential as anti-cancer agents. japsonline.com

Fragment-Based Drug Discovery (FBDD): The "bromomethyl" portion of the molecule is particularly significant for FBDD. Brominated fragments are highly valuable in crystallographic screening because the bromine atom's strong anomalous scattering of X-rays makes it easier to locate the fragment's binding position on a protein, even for weak interactions. nih.govnih.govresearchgate.net this compound could serve as a starting point in an FBDD campaign. The molecule itself or a smaller fragment derived from it could be screened against a library of biological targets. Once a hit is identified, the cinnamate structure provides a versatile scaffold for chemical elaboration to improve binding affinity and selectivity. nih.govlifechemicals.com

The design of new drug candidates often involves considering various physicochemical properties, such as lipophilicity (LogP) and molecular weight, to ensure drug-likeness. japsonline.com Computational tools are routinely used to calculate these properties and guide the design process.

Modeling of Reaction Mechanisms and Transition States

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions, including the identification of short-lived intermediates and high-energy transition states (TS). e3s-conferences.orgnih.gov

For this compound, several reactions are of interest:

Reactions at the Double Bond: The carbon-carbon double bond can undergo electrophilic addition reactions, such as bromination. rsc.orgcsub.edu

Substitution at the Bromomethyl Group: The bromine atom is a good leaving group, making the benzylic carbon susceptible to nucleophilic substitution.

Reactions at the Ester: The ester group can undergo hydrolysis or transesterification.

Transition State Theory: By applying transition state theory, chemists can calculate the activation energy (ΔG‡) of a reaction, which is the energy barrier that must be overcome for the reaction to proceed. acs.org This is done by locating the transition state structure on the potential energy surface—a first-order saddle point with one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. scm.com Comparing the activation energies for different possible pathways allows researchers to predict the most likely mechanism. For instance, kinetic studies of nucleophilic substitution on phenyl cinnamates have used computational modeling to support a mechanism involving a five-membered cyclic transition state. researchgate.net Such calculations can provide deep insights into reaction feasibility, selectivity, and kinetics, guiding the design of synthetic routes and explaining experimental outcomes. e3s-conferences.org

Future Research Directions and Emerging Applications of Methyl 3 4 Bromomethyl Cinnamate

Expanding Synthetic Utility through Novel Reagents and Catalysis

The synthetic potential of Methyl 3-(4-bromomethyl)cinnamate is far from being fully realized. Future research will likely focus on employing novel reagents and catalytic systems to expand its utility as a synthetic intermediate. The reactive bromomethyl group is particularly amenable to a wide range of substitution reactions.

Key areas for future synthetic exploration include:

Cross-Coupling Reactions: While its use in Heck and Wittig-type reactions to produce stilbene (B7821643) and chalcone (B49325) derivatives is established, future work could explore a broader range of palladium, nickel, or copper-catalyzed cross-coupling reactions. nih.govmdpi.com This would allow for the introduction of diverse functional groups at the benzylic position, leading to a vast library of new cinnamate (B1238496) derivatives.

Organocatalysis: The development of new organocatalytic methods for the transformation of this compound could provide more sustainable and metal-free synthetic routes.

Photoredox Catalysis: The application of visible-light photoredox catalysis could enable novel, mild, and highly selective functionalization of the compound, including late-stage C-H functionalization of its derivatives. nih.gov

Flow Chemistry: Utilizing continuous flow reactors for the synthesis and modification of this compound can offer improved safety, scalability, and efficiency compared to traditional batch processes.

These advanced synthetic methodologies will undoubtedly unlock new molecular architectures derived from this versatile starting material.

Exploration of Untapped Therapeutic Areas and Modalities

Derivatives of cinnamic acid and stilbenes, which can be synthesized from this compound, have shown a wide array of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. nih.govnih.gov This positions the parent compound as a key scaffold for drug discovery in yet unexplored therapeutic areas.

Future research in the therapeutic applications of this compound derivatives could focus on:

Epigenetic Modulation: Stilbene derivatives have been identified as potential epigenetic regulators, capable of modulating DNA methylation and histone modifications. nih.gov This opens the door to developing novel therapeutics for cancers and other diseases with an epigenetic basis. nih.gov

Targeted Drug Delivery: The reactive bromomethyl handle can be used to conjugate the cinnamate scaffold to targeting ligands, such as antibodies or peptides, to create drug conjugates that deliver a therapeutic payload specifically to diseased cells.

Antimalarial Drug Development: Building on the success of stilbene-chalcone hybrids in exhibiting potent antimalarial activity, further structural modifications of derivatives from this compound could lead to new and more effective treatments for drug-resistant malaria. nih.gov The identified mechanism of inducing apoptosis in the malaria parasite provides a clear direction for optimization. nih.gov

"Magic Methyl" Effects: The strategic introduction of methyl groups can significantly impact the pharmacological properties of a drug candidate. nih.govsinoshiny.com Future studies could systematically explore the "magic methyl" effect on derivatives of this compound to enhance their potency, selectivity, and pharmacokinetic profiles. sinoshiny.com

The table below summarizes the properties of this compound.

PropertyValue
CAS Number 946-99-6
Molecular Formula C₁₁H₁₁BrO₂
Molecular Weight 255.11 g/mol
Appearance Light yellow crystalline powder
Melting Point 62-63 °C
Boiling Point 333.9 °C (Predicted)
IUPAC Name methyl (E)-3-[4-(bromomethyl)phenyl]prop-2-enoate

Integration into Advanced Functional Materials and Nanotechnology

The unique chemical structure of this compound makes it an attractive candidate for the development of advanced functional materials and for applications in nanotechnology.

Emerging research directions include:

Functional Polymers: The alkene group in the cinnamate backbone is susceptible to polymerization. This allows for the incorporation of this compound as a monomer into polymer chains. The pendant bromomethyl groups can then be post-functionalized to impart specific properties to the material, such as light-harvesting capabilities or sensor functionalities. Research has already shown the synthesis of stilbene-containing polyacrylates. mdpi.com

Polymer Capping: Cinnamate esters can be used to cap "living" polymers, such as those produced by RAFT polymerization, to introduce specific end-group functionalities. mdpi.com This technique can be used to create well-defined block copolymers and other complex polymer architectures.

Surface Modification: The bromomethyl group provides a reactive handle for grafting the molecule onto surfaces, such as nanoparticles or sensor chips. This can be used to modify the surface properties of materials, for example, to create hydrophobic or biocompatible coatings.

Nanomaterial Synthesis: The compound can serve as a precursor for the synthesis of novel nanomaterials. For instance, it could be used to create self-assembled nanostructures with interesting optical or electronic properties.

Development of Sustainable and Eco-Friendly Processes for its Production and Utilization

The principles of green chemistry are increasingly important in chemical manufacturing. Future research will undoubtedly focus on developing more sustainable and environmentally friendly methods for the production and use of this compound.

Potential areas for improvement include:

Greener Synthetic Routes: Exploration of synthetic pathways that utilize renewable starting materials, reduce the number of synthetic steps, and minimize waste generation. This includes the use of greener solvents and catalysts.

Microwave and Ultrasound-Assisted Synthesis: The application of microwave irradiation and ultrasound has been shown to accelerate reaction times, improve yields, and reduce energy consumption in the synthesis of chalcones and other related compounds. These techniques could be adapted for the synthesis of this compound and its derivatives.

Biocatalysis: The use of enzymes to catalyze the synthesis of cinnamic acid derivatives is a promising green alternative to traditional chemical methods. Research into enzymes that can perform specific transformations on this compound could lead to highly selective and sustainable production processes.

Atom Economy: Designing synthetic routes that maximize the incorporation of all atoms from the starting materials into the final product is a key principle of green chemistry. Future synthetic strategies will aim to improve the atom economy of reactions involving this compound.

Application in Biosensing and Diagnostic Platforms

The development of sensitive and selective biosensors is a rapidly growing field. Cinnamic acid derivatives are emerging as useful components in the construction of these devices.

Future applications of this compound in this area could involve:

Immobilization of Biomolecules: The reactive bromomethyl group is an ideal anchor for the covalent attachment of biomolecules, such as enzymes, antibodies, or DNA, onto the surface of a biosensor. This provides a stable and oriented immobilization, which is crucial for the performance and longevity of the sensor.

Signal Transduction: Cinnamic derivatives can participate in the signal transduction process within a biosensor, helping to convert a biological recognition event into a measurable optical or electrical signal. The conjugated system of the cinnamate core can be tailored to have specific fluorescence or electrochemical properties.

Stilbene-Based Fluorescent Probes: As this compound is a key precursor to stilbenes, it can be used to synthesize custom fluorescent probes. mdpi.com These probes could be designed to bind to specific biological targets, with a change in fluorescence indicating the presence of the target analyte. Stilbene derivatives are known to have interesting photophysical properties that can be exploited for this purpose. nih.gov

Functionalized Nanoparticles for Diagnostics: The compound can be used to functionalize the surface of nanoparticles (e.g., gold nanoparticles, quantum dots) for use in diagnostic assays. The cinnamate derivative could act as a linker to attach targeting molecules or as a reporter element itself.

Q & A

Basic Question

  • Personal Protective Equipment (PPE) : Use nitrile gloves, safety goggles, and fume hoods to avoid skin/eye contact and inhalation .
  • Storage : Store in amber vials at 2–8°C to prevent photodegradation and thermal decomposition .
  • Spill Management : Neutralize with sodium bicarbonate and adsorb using vermiculite .
    Documentation : Maintain Safety Data Sheets (SDS) aligned with GB/T 16483-2008 or OECD guidelines .

How can researchers elucidate the reaction mechanisms of this compound in thermal cyclization studies?

Advanced Question
Methodology :

  • Flash Vacuum Pyrolysis (FVP) : Conduct at 500–600°C and <1 mmHg to study cyclization pathways, monitoring products via GC-MS .
  • Computational Modeling : Use DFT calculations (e.g., Gaussian 09) to predict transition states and regioselectivity in cyclization .
    Case Study : FVP of methyl cinnamate derivatives yielded pyrrolo[1,2-a]quinoline as a major product, with competing pathways leading to benzoindoles under varying pressures .

How should contradictory data on reaction yields or byproducts be resolved in publications?

Advanced Question
Strategies :

  • Reproducibility Trials : Repeat experiments under standardized conditions (e.g., 72 hours reflux in anhydrous THF) .
  • Byproduct Identification : Use HPLC-DAD-MS to trace minor components (e.g., debrominated analogs or ester hydrolysis products) .
  • Literature Cross-Validation : Compare results with Reaxys/SciFinder entries (e.g., CAS 946-99-6) to identify outliers .
    Example : Discrepancies in thermal cyclization yields (22% vs. 7%) were attributed to differences in FVP residence time .

What computational tools are effective for predicting the reactivity of this compound in novel reactions?

Advanced Question
Tools and Workflows :

  • Reaction Prediction : Transformer-based models (e.g., Molecular Transformer) trained on USPTO datasets to propose Heck coupling or Suzuki-Miyaura reactions .
  • Docking Studies : Use AutoDock Vina to assess binding affinity with biological targets (e.g., COX-2 for anti-inflammatory studies) .
    Validation : Match predicted 1H^1H-NMR shifts (via ACD/Labs) with experimental data to refine computational parameters .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.